Jtc-801

Description

Properties

IUPAC Name |

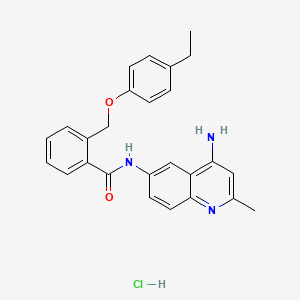

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLIYKXNAXKMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415525 | |

| Record name | JTC-801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244218-51-7 | |

| Record name | JTC-801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTC-801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244218-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTC-801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTC-801: A Selective NOP Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling pathways. The information is intended to support further research and development of NOP receptor antagonists for various therapeutic applications, including pain management and neuropsychiatric disorders.

Core Pharmacology and Mechanism of Action

This compound exhibits high affinity and selectivity for the human NOP receptor. Its antagonistic properties have been demonstrated through the inhibition of N/OFQ-induced signaling cascades.

Binding Affinity and Selectivity

This compound demonstrates a significantly higher affinity for the NOP receptor compared to classical opioid receptors (μ, δ, and κ). This selectivity is crucial for minimizing off-target effects.

| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |

| NOP (ORL1) | Human | HeLa cells expressing hORL1 | [³H]-nociceptin | Ki | 8.2 nM | [3] |

| Human | HeLa cells expressing hORL1 | [³H]-nociceptin | Ki | 44.5 nM | [1] | |

| Human | HeLa cells expressing hORL1 | [³H]-nociceptin | IC₅₀ | 94 ± 8.6 nM | [3] | |

| Rat | Cerebrocortical membrane | IC₅₀ | 472 nM | |||

| μ-Opioid | Human | Ki | 102.9 nM | |||

| Human | IC₅₀ | 325 nM | ||||

| Rat | Cerebrocortical membrane | IC₅₀ | 1831 nM | |||

| κ-Opioid | Human | Ki | 1057.5 nM | |||

| Human | IC₅₀ | >10 µM | ||||

| δ-Opioid | Human | Ki | 8647.2 nM | |||

| Human | IC₅₀ | >10 µM |

Functional Antagonism

This compound effectively antagonizes NOP receptor activation by N/OFQ. This has been demonstrated in vitro through the reversal of N/OFQ-mediated inhibition of adenylyl cyclase and in functional assays measuring G-protein coupling.

| Assay | Cell Line/Preparation | Agonist | Parameter | Value | Reference |

| cAMP Accumulation | HeLa cells expressing hORL1 | Nociceptin (1 nM) | IC₅₀ | 2.58 µM | |

| [³⁵S]GTPγS Binding | Rat brain membranes | N/OFQ | Inhibition | This compound (1 µM) reversed N/OFQ-stimulated binding |

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This compound acts by blocking the initial binding of N/OFQ to the NOP receptor, thereby preventing these downstream effects.

References

The Function of JTC-801 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801 is a potent and selective, orally active non-peptidic antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth overview of the function of this compound within the central nervous system (CNS). It consolidates key preclinical findings, elucidates its mechanism of action, and details the experimental protocols used to characterize its effects. The primary role of this compound in the CNS is the modulation of pain and anxiety, with emerging research exploring its potential in other neurological and pathological conditions.

Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System

The N/OFQ system is the fourth member of the opioid family and plays a complex role in a variety of physiological and pathological processes within the CNS, including pain perception, mood, anxiety, and reward.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, N/OFQ.[2] Activation of the NOP receptor generally leads to the inhibition of neurotransmitter release. This compound, by antagonizing the NOP receptor, blocks the effects of endogenous N/OFQ, thereby modulating these downstream signaling pathways.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the NOP receptor. Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) make it a valuable tool for investigating the specific functions of the N/OFQ system. By blocking N/OFQ binding, this compound prevents the activation of G protein-dependent signaling cascades, which include the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.

Signaling Pathway of the NOP Receptor and this compound Antagonism

The following diagram illustrates the signaling pathway of the NOP receptor and the antagonistic action of this compound.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species | Preparation | Value | Reference |

| Ki (NOP Receptor) | Human | Recombinant (HeLa cells) | 8.2 nM | |

| IC50 ([³H]-nociceptin binding) | Human | Recombinant (HeLa cells) | 94 ± 8.6 nM | |

| Selectivity (vs. μ-opioid) | Human | - | ~12.5-fold | |

| Selectivity (vs. κ-opioid) | Human | - | ~129-fold | |

| Selectivity (vs. δ-opioid) | Human | - | ~1055-fold |

Table 2: In Vivo Efficacy in Pain Models

| Animal Model | Species | Administration | Dosage | Effect | Reference |

| Neuropathic Pain (CCI) | Rat | Oral (in food) | 0.03% - 0.06% | Alleviated heat-evoked hyperalgesia | |

| Neuropathic Pain (L5 Spinal Nerve Transection) | Mouse | Oral | Dose-dependent | Relieved thermal hyperalgesia | |

| Acute Pain (Formalin Test) | Rat | Intravenous | 0.01 mg/kg (MED) | Reduced nociceptive response | |

| Acute Pain (Formalin Test) | Rat | Oral | 1 mg/kg (MED) | Reduced nociceptive response | |

| Nociceptin-induced Allodynia | Mouse | - | 0.3 mg/kg | Decreased allodynia |

Table 3: In Vivo Efficacy in a PTSD Model

| Animal Model | Species | Administration | Dosage | Effect | Reference |

| Single-Prolonged Stress (SPS) | Rat | Intraperitoneal | 6 mg/kg (once daily) | Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

[³⁵S]-GTPγS Binding Assay

This assay measures the functional activity of G protein-coupled receptors.

Objective: To determine the antagonist effect of this compound on N/OFQ-stimulated G protein activation.

Methodology:

-

Membrane Preparation: Rat brain tissues are homogenized in a buffer and centrifuged to isolate the cell membranes containing the NOP receptors.

-

Incubation: The brain membranes are incubated with a fixed concentration of N/OFQ, [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

-

Separation: The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound through rapid filtration.

-

Quantification: The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting. A decrease in [³⁵S]-GTPγS binding in the presence of this compound indicates its antagonistic activity.

Rat Model of Post-Traumatic Stress Disorder (PTSD) - Single-Prolonged Stress (SPS)

Objective: To evaluate the therapeutic potential of this compound in a model of co-morbid pain and anxiety.

Methodology:

-

SPS Procedure: Male Sprague Dawley rats are subjected to a single-prolonged stress paradigm, which involves a sequence of stressors (e.g., restraint, forced swim, and ether exposure).

-

This compound Administration: A subset of SPS-exposed rats receives daily intraperitoneal injections of this compound (e.g., 6 mg/kg) for a specified period (e.g., days 7-21 post-SPS).

-

Behavioral Testing:

-

Anxiety-like Behavior: Assessed using the elevated plus-maze, where an increase in time spent in the open arms indicates an anxiolytic effect.

-

Pain Sensitivity: Measured by withdrawal responses to thermal (e.g., plantar test) and mechanical (e.g., von Frey filaments) stimuli. A reversal of hyperalgesia and allodynia is indicative of an analgesic effect.

-

-

Biochemical and Molecular Analysis:

-

N/OFQ and Corticosterone Levels: Measured in serum, cerebrospinal fluid (CSF), and specific brain regions (e.g., amygdala, hippocampus, periaqueductal gray) using radioimmunoassay.

-

NOP Receptor Expression: Quantified in relevant brain regions using immunoblotting (protein) and real-time PCR (mRNA).

-

Emerging Roles of this compound

While the primary focus of this compound research has been on pain and anxiety, recent studies have uncovered a potential role for this compound in cancer therapy. This appears to be independent of its NOP receptor antagonist activity and is related to the induction of a pH-dependent form of cell death termed "alkaliptosis" in cancer cells. This is an active area of investigation and falls outside the scope of its direct function in the central nervous system via NOP receptor antagonism.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP receptor system in the central nervous system. Its function as a potent and selective NOP receptor antagonist has been demonstrated to effectively reverse pain and anxiety-like behaviors in preclinical models. The data suggest that NOP receptor antagonists like this compound hold therapeutic potential for conditions involving co-morbid pain and anxiety, such as PTSD. Further research, including clinical trials, is necessary to translate these preclinical findings to human applications. Although early clinical trials for neuropathic and postoperative pain were initiated, they were suspended for undisclosed reasons.

References

JTC-801: A Technical Guide to its Modulation of the PI3K-Akt-mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines.[1][2] A primary mechanism underlying these effects is the downregulation of the phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[1][3] This technical guide provides an in-depth overview of the effects of this compound on this critical cellular pathway, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.

Introduction to this compound and the PI3K-Akt-mTOR Pathway

This compound, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, is a potent and selective antagonist of the ORL1 receptor, a G protein-coupled receptor (GPCR). While initially investigated for its role in pain modulation, recent research has highlighted its potential as an anti-cancer agent.

The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.

Mechanism of Action: this compound and PI3K-Akt-mTOR Inhibition

This compound exerts its anti-cancer effects by inhibiting the PI3K-Akt-mTOR pathway, leading to decreased cell proliferation, migration, and invasion, and the induction of apoptosis. The primary molecular event is the significant reduction in the phosphorylation of key proteins in this cascade, namely Akt and mTOR, as well as the downstream effector p70S6K.

While the direct molecular link between ORL1 receptor antagonism by this compound and the subsequent inhibition of the PI3K-Akt-mTOR pathway is an area of ongoing research, it is known that GPCRs can modulate PI3K/Akt signaling through various crosstalk mechanisms. It is hypothesized that by antagonizing the ORL1 receptor, this compound disrupts a signaling cascade that normally promotes the activation of the PI3K-Akt-mTOR pathway in certain cancer cells.

Quantitative Data Summary

The inhibitory effects of this compound on the PI3K-Akt-mTOR pathway have been quantified in studies on melanoma cells (M14) and osteosarcoma cells (U2OS). The key findings are summarized in the tables below.

Table 1: Effect of this compound on Protein Phosphorylation

| Cell Line | Treatment | p-Akt (fold change vs. control) | p-mTOR (fold change vs. control) | p-p70S6K (fold change vs. control) | Citation(s) |

| M14 | 10 µM this compound (24h) | ~0.5 | ~0.5 | ~0.5 |

Table 2: Phenotypic Effects of this compound

| Cell Line | Assay | Treatment | Effect (vs. control) | Citation(s) |

| M14 | Cell Proliferation (CCK-8) | 10 µM this compound (48h & 72h) | Significant decrease | |

| M14 | Cell Migration (Transwell) | 10 µM this compound (24h) | ~2.3-fold decrease | |

| M14 | Cell Invasion (Transwell) | 10 µM this compound (24h) | ~2.4-fold decrease | |

| M14 | Apoptosis (Annexin V/PI) | 10 µM this compound (24h) | 15.74% vs 6.61% apoptotic cells |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the PI3K-Akt-mTOR pathway.

Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of total and phosphorylated levels of Akt, mTOR, and p70S6K.

a. Cell Lysis and Protein Extraction:

-

Culture cells (e.g., M14 melanoma cells) to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's protocol.

-

Prepare protein standards (e.g., Bovine Serum Albumin - BSA) and a standard curve.

-

Incubate samples and standards with the BCA working reagent.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Calculate protein concentrations based on the standard curve.

c. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.

Cell Proliferation (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat cells in triplicate with various concentrations of this compound or vehicle control.

-

Incubate for different time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive capacity of cancer cells.

-

For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate to allow for gelling. For migration assays, this step is omitted.

-

Pre-treat cells with this compound or vehicle control for 24 hours.

-

Harvest and resuspend the cells in serum-free medium.

-

Seed the pre-treated cells into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell migration/invasion (e.g., 4-24 hours).

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Count the stained cells in multiple fields of view under a microscope.

-

Express the results as the average number of migrated/invaded cells per field.

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells, including any floating cells from the culture medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound demonstrates promising anti-cancer properties by effectively inhibiting the PI3K-Akt-mTOR signaling pathway. This leads to a reduction in cancer cell proliferation, migration, and invasion, and promotes apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential. Further studies are warranted to elucidate the precise molecular link between ORL1 receptor antagonism and PI3K pathway modulation and to establish the efficacy of this compound in preclinical in vivo models.

References

- 1. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways [ipubli.inserm.fr]

- 2. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways | médecine/sciences [medecinesciences.org]

JTC-801 Induced Alkaliptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel anti-cancer compound JTC-801 and its mechanism of inducing a unique form of programmed cell death known as alkaliptosis. This compound, initially identified as a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, exhibits potent cytotoxic effects against a broad range of cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC). This document details the core signaling pathways, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mechanism of action.

Core Concepts of this compound-Induced Alkaliptosis

This compound induces a pH-dependent form of regulated cell death termed alkaliptosis, which is distinct from other known cell death pathways such as apoptosis, necroptosis, and ferroptosis.[1][2][3] The cytotoxic effects of this compound are specific to cancer cells, showing minimal impact on normal cells.[2][3] This selectivity is attributed to the unique pH environment of tumors. The induction of alkaliptosis by this compound is primarily mediated through the activation of NF-κB signaling, leading to the transcriptional repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH (pHi).

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer and Other Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |

| PANC1 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |

| MiaPaCa2 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |

| CFPAC1 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |

| PANC2.03 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |

| BxPc3 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |

| CAPAN2 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |

| mPSCs | Pancreatic Stellate | 1.25 - 20 | 24 | Dose-dependent decrease |

| hPDEs | Normal Pancreatic | 1.25 - 20 | 24 | Minimal effect |

| SK-MEL-28 | Melanoma | Not specified | Not specified | Sensitive |

| PC-3 | Prostate | Not specified | Not specified | Sensitive |

| 786-0 | Renal | Not specified | Not specified | Sensitive |

| SF-295 | Glioblastoma | Not specified | Not specified | Sensitive |

| HCT116 | Colon | Not specified | Not specified | Sensitive |

| OV-CAR3 | Ovarian | Not specified | Not specified | Sensitive |

| HuH7 | Liver | Not specified | Not specified | Sensitive |

Data synthesized from dose-response curves presented in scientific literature. The original studies should be consulted for specific IC50 values.

Table 2: Effect of this compound on CA9 Expression in Pancreatic Cancer Cells

| Cell Line | Treatment | CA9 mRNA Expression | CA9 Protein Expression |

| PANC1 | This compound (10 µM, 24h) | Suppressed | Suppressed |

| MiaPaCa2 | This compound (10 µM, 24h) | Suppressed | Suppressed |

| PANC1 | This compound + IKKβ inhibitor | Reversed suppression | Reversed suppression |

Table 3: In Vivo Efficacy of this compound in Xenograft Tumor Models

| Xenograft Cell Line | Tumor Type | This compound Administration | Outcome |

| PANC1 | Pancreatic | Oral | Inhibited tumor growth |

| MiaPaCa2 | Pancreatic | Oral | Inhibited tumor growth |

| SK-MEL-28 | Melanoma | Oral | Inhibited tumor growth |

| PC-3 | Prostate | Oral | Inhibited tumor growth |

| 786-0 | Renal | Oral | Inhibited tumor growth |

| SF-295 | Glioblastoma | Oral | Inhibited tumor growth |

| HCT116 | Colon | Oral | Inhibited tumor growth |

| OV-CAR3 | Ovarian | Oral | Inhibited tumor growth |

| HuH7 | Liver | Oral | Inhibited tumor growth |

| KPC cells | Pancreatic (orthotopic) | Oral | Inhibited tumor growth and lung metastases |

Signaling Pathways of this compound-Induced Alkaliptosis

This compound triggers a cascade of molecular events culminating in alkaliptosis. The primary pathway involves the activation of the NF-κB signaling pathway, which in turn represses the expression of the CA9 gene. Another identified pathway contributing to this process is the ATP6V0D1-STAT3 pathway.

Caption: Signaling pathway of this compound-induced alkaliptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound-induced alkaliptosis.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PANC1, MiaPaCa2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25 µM to 20 µM) or vehicle control (DMSO) for 24 hours.

-

Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis for CA9 Expression

Objective: To quantify the protein expression level of CA9 following this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CA9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the CA9 signal to the loading control.

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to this compound.

Protocol:

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Treatment: Treat the transfected cells with this compound (e.g., 10 µM) for a specified period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound-induced alkaliptosis.

Caption: Experimental workflow for this compound research.

Conclusion

This compound represents a promising therapeutic candidate for cancer treatment by inducing a novel form of cell death, alkaliptosis. Its specificity for cancer cells and efficacy in preclinical models, particularly for pancreatic cancer, warrant further investigation. The elucidation of its mechanism of action, centered on the NF-κB-mediated downregulation of CA9, provides a solid foundation for the development of targeted therapies that exploit the unique pH characteristics of the tumor microenvironment. This guide provides a comprehensive technical overview to support ongoing and future research in this exciting area of oncology drug development.

References

The Pharmacological Profile of JTC-801: A Selective Nociceptin/Orphanin FQ Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTC-801, chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This small molecule has demonstrated significant anti-nociceptive properties in various preclinical models of acute and neuropathic pain.[4][5] Furthermore, emerging research has uncovered novel mechanisms of action for this compound, including the induction of a unique pH-dependent form of cell death termed "alkaliptosis" in cancer cells, highlighting its potential therapeutic versatility. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vitro and in vivo efficacy, and its impact on cellular signaling pathways.

Receptor Binding and Selectivity

This compound exhibits high affinity and selectivity for the human NOP receptor. In vitro binding assays have consistently demonstrated its potent displacement of radiolabeled nociceptin. The compound shows significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Preparation | Radioligand | Parameter | Value | Reference |

| Human NOP (ORL-1) | HeLa cell membranes | [³H]-Nociceptin | Kᵢ | 8.2 nM | |

| Human NOP (ORL-1) | HeLa cell membranes | [³H]-Nociceptin | IC₅₀ | 94 ± 8.6 nM | |

| Human μ-opioid | CHO-K1 cell membranes | [³H]-Diprenorphine | Kᵢ | 102.9 nM | |

| Human κ-opioid | Not specified | Not specified | Kᵢ | 1057.5 nM | |

| Human δ-opioid | Not specified | Not specified | Kᵢ | 8647.2 nM | |

| Rat NOP (ORL-1) | Cerebrocortical membranes | Not specified | IC₅₀ | 472 nM | |

| Rat μ-opioid | Cerebrocortical membranes | Not specified | IC₅₀ | 1831 nM |

The selectivity profile of this compound for the NOP receptor over the μ-, κ-, and δ-opioid receptors is approximately 12.5-, 129-, and 1055-fold, respectively.

In Vitro Pharmacology

Functional Antagonism at the NOP Receptor

This compound functions as a competitive antagonist at the NOP receptor. In HeLa cells expressing the human NOP receptor, nociceptin typically inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation. This compound effectively reverses this inhibition in a concentration-dependent manner, with an IC₅₀ of 2.58 μM. Importantly, this compound alone does not modulate basal cAMP levels, indicating a lack of agonist or inverse agonist activity at the NOP receptor.

Induction of Alkaliptosis in Cancer Cells

Recent studies have revealed a novel anti-cancer activity of this compound. In various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), this compound induces a form of programmed cell death known as alkaliptosis. This process is distinct from apoptosis and necroptosis and is characterized by an increase in intracellular pH.

The proposed mechanism involves the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9). CA9 is a key regulator of intracellular pH, and its downregulation by this compound leads to cellular alkalinization and subsequent cell death.

In Vivo Pharmacology

This compound has demonstrated significant analgesic effects in a variety of animal models of pain, with efficacy observed following both intravenous and oral administration.

Anti-nociceptive and Anti-hyperalgesic Effects

-

Nociceptin-Induced Allodynia: this compound dose-dependently inhibits allodynia induced by intrathecal injection of nociceptin in mice.

-

Acute Pain Models: In the mouse hot-plate test, this compound significantly prolongs the escape response latency. In the rat formalin test, it reduces the nociceptive response in both the first and second phases. Notably, this anti-nociceptive action is not blocked by the non-selective opioid antagonist naloxone, confirming its mediation through a non-classical opioid pathway.

-

Neuropathic Pain: In a rat model of chronic constriction injury (CCI), oral administration of this compound alleviates heat-evoked hyperalgesia. It also reverses tactile allodynia in a dose-dependent manner in a spinal nerve ligation model.

-

Post-Traumatic Stress Disorder (PTSD) Model: In a rat model of PTSD, this compound reversed stress-induced mechanical allodynia and thermal hyperalgesia.

Table 2: In Vivo Efficacy of this compound in Pain Models

| Animal Model | Pain Type | Administration | Minimum Effective Dose (MED) / ED₅₀ | Effect | Reference |

| Mouse | Nociceptin-induced allodynia | i.v. | 0.01 mg/kg | Inhibition of allodynia | |

| Mouse | Nociceptin-induced allodynia | p.o. | 1 mg/kg | Inhibition of allodynia | |

| Mouse | Hot-plate test | i.v. | 0.01 mg/kg | Prolonged escape latency | |

| Mouse | Hot-plate test | p.o. | 1 mg/kg | Prolonged escape latency | |

| Rat | Formalin test (Phase 1 & 2) | i.v. | 0.01 mg/kg | Reduced nociceptive response | |

| Rat | Formalin test (Phase 1 & 2) | p.o. | 1 mg/kg | Reduced nociceptive response | |

| Mouse | Sciatic nerve injury | i.p. | ED₅₀: 0.83 mg/kg (mechanical), 1.02 mg/kg (cold) | Anti-allodynic effects | |

| Rat | Chronic Constriction Injury | p.o. (in food) | 0.03% - 0.06% | Normalized paw withdrawal latency | |

| Rat | Single-prolonged stress (PTSD) | i.p. | 6 mg/kg/day | Reversal of allodynia and hyperalgesia |

Anti-Anxiety Effects

In a rat model of PTSD, this compound treatment also reversed anxiety-like behavior.

Pharmacokinetics

This compound is orally bioavailable and can cross the blood-brain barrier. In mice, the peak plasma concentration is reached between one and four hours after oral administration, with a plasma half-life of 8.2 hours. The compound accumulates in the liver, kidney, and pancreas.

Signaling Pathways

NOP Receptor-Mediated Signaling

The primary mechanism of action of this compound involves the antagonism of the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor by its endogenous ligand, nociceptin, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound blocks this signaling cascade.

Alkaliptosis Signaling Pathway in Cancer Cells

In cancer cells, this compound induces a distinct signaling pathway leading to alkaliptosis. This involves the activation of NF-κB and the subsequent repression of carbonic anhydrase 9 (CA9).

Experimental Protocols

Radioligand Binding Assay (NOP Receptor)

This protocol outlines the general steps for determining the binding affinity of this compound for the NOP receptor.

Detailed Steps:

-

Membrane Preparation: Membranes from HeLa cells stably expressing the human NOP receptor are suspended in a Tris-HCl buffer.

-

Incubation: The membrane suspension is incubated with a fixed concentration of [³H]-nociceptin and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nociceptin. Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Formalin Test in Rats

This in vivo assay assesses the anti-nociceptive effects of a compound in a model of tonic pain.

Detailed Steps:

-

Acclimatization: Rats are allowed to acclimate to the testing environment.

-

Compound Administration: this compound is administered either intravenously (e.g., 0.03 mg/kg) or orally (e.g., 3.0 mg/kg) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 50 μL of 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.

-

Observation: The animal's behavior is observed for a set period (e.g., 30 minutes). The total time spent licking, biting, or flinching the injected paw is recorded.

-

Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain. The duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle-treated control group.

Conclusion

This compound is a well-characterized, selective NOP receptor antagonist with robust anti-nociceptive and anti-allodynic effects in preclinical models of pain. Its oral bioavailability and ability to penetrate the central nervous system make it a promising therapeutic candidate. The discovery of its ability to induce alkaliptosis in cancer cells has opened up new avenues for its potential application in oncology. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential of JTC-801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1), has demonstrated significant analgesic properties across a range of preclinical pain models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and efficacy in acute, inflammatory, and neuropathic pain states. Comprehensive summaries of experimental protocols and quantitative data are presented to facilitate further research and development in the field of non-opioid analgesics.

Introduction

The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. The NOP receptor and its endogenous ligand, N/OFQ, represent a compelling target within the endogenous opioid system, distinct from the classical mu, delta, and kappa opioid receptors.[1] Activation of the NOP receptor can exert complex, often opposing, effects on nociception depending on the anatomical location and physiological context. This compound, by selectively antagonizing the NOP receptor, has emerged as a promising investigational compound for the treatment of various pain modalities.[1] This document serves as a comprehensive resource on the preclinical analgesic investigation of this compound.

Mechanism of Action: NOP Receptor Antagonism

This compound exerts its analgesic effects by acting as a selective antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of N/OFQ, this compound prevents this signaling cascade, thereby modulating downstream neuronal activity and attenuating pain signals.

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of this compound from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Human ORL1 | [3H]-nociceptin | HeLa cells | 8.2 | 94 ± 8.6 | [3] |

| Human ORL1 | [3H]-nociceptin | HeLa cells | 44.5 | - | |

| Human μ-opioid | - | - | - | 325 | |

| Human δ-opioid | - | - | - | >10,000 | |

| Human κ-opioid | - | - | - | >10,000 | |

| Rat ORL1 | - | Cerebrocortical membrane | - | 472 | |

| Rat μ-opioid | - | Cerebrocortical membrane | - | 1831 |

Table 2: In Vivo Analgesic Efficacy of this compound in Animal Models

| Pain Model | Species | Assay | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |

| Acute Pain | Mouse | Hot-Plate Test | i.v. | 0.01 (MED) | Prolonged escape response latency | |

| Acute Pain | Mouse | Hot-Plate Test | p.o. | 1 (MED) | Prolonged escape response latency | |

| Inflammatory Pain | Rat | Formalin Test (Phase 1) | i.v. | 0.01 (MED) | Reduced nociceptive response | |

| Inflammatory Pain | Rat | Formalin Test (Phase 1) | p.o. | 1 (MED) | Reduced nociceptive response | |

| Inflammatory Pain | Rat | Formalin Test (Phase 2) | i.v. | 0.01 (MED) | Reduced nociceptive response | |

| Inflammatory Pain | Rat | Formalin Test (Phase 2) | p.o. | 1 (MED) | Reduced nociceptive response | |

| Neuropathic Pain | Rat | Chronic Constriction Injury (CCI) | p.o. (in food) | 0.03% and 0.06% (in diet) | Alleviated heat-evoked hyperalgesia | |

| Neuropathic Pain | Rat | Paclitaxel-induced | Systemic | - | Alleviated mechanical allodynia | |

| Post-Traumatic Stress Disorder (PTSD) Model | Rat | Single-Prolonged Stress (SPS) | i.p. | 6 (daily) | Reversed mechanical allodynia and thermal hyperalgesia |

MED: Minimum Effective Dose

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below.

Hot-Plate Test (Acute Thermal Pain)

Methodology:

-

Animal Acclimatization: Rodents (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., intravenous, oral) at a predetermined time before testing.

-

Testing: Each animal is individually placed on a hot plate maintained at a constant temperature (typically 52-55°C).

-

Observation: The latency to the first sign of a nociceptive response, such as hind paw licking, shaking, or jumping, is recorded.

-

Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

Formalin Test (Inflammatory Pain)

Methodology:

-

Animal Acclimatization: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.

-

Drug Administration: this compound or vehicle is administered prior to the formalin injection.

-

Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation Periods: The animal's behavior is observed for two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, associated with inflammatory pain.

-

-

Data Recording: The total time spent licking, biting, or shaking the injected paw is recorded for each phase.

Von Frey Test (Mechanical Allodynia in Neuropathic Pain)

References

- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

JTC-801: A NOP Receptor Antagonist for Reversing Anxiety-Like Behavior

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JTC-801, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The document details the pharmacological profile of this compound and its demonstrated efficacy in preclinical models of anxiety, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the NOP receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological processes, including pain, anxiety, and stress responses.[3][4] In conditions of stress, elevated levels of the endogenous ligand N/OFQ can lead to anxiety-like behaviors.[5] By antagonizing the NOP receptor, this compound effectively reverses these effects, demonstrating anxiolytic properties, particularly under stressed conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ligand | Ki (nM) | IC50 (nM) |

| NOP (ORL1) | Human | [3H]-nociceptin | 8.2 | 94 ± 8.6 |

| NOP (ORL1) | Rat | 472 | ||

| μ-opioid | Human | 102.9 | 325 | |

| μ-opioid | Rat | 1831 | ||

| κ-opioid | Human | 1057.5 | >10,000 | |

| δ-opioid | Human | 8647.2 | >10,000 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Agonist | This compound Effect | IC50 (µM) |

| Forskolin-induced cAMP accumulation | HeLa (human NOP receptor expressing) | Nociceptin (1 nM) | Reverses inhibitory action | 2.58 |

Table 3: In Vivo Efficacy of this compound in a Rat Model of PTSD (Single-Prolonged Stress)

| Behavioral Test | Animal Model | This compound Dose | Outcome |

| Elevated Plus Maze | Sprague Dawley Rat (SPS model) | 6 mg/kg i.p., once daily for 15 days | Reversed SPS-induced anxiety-like behavior |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

[35S]-GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors (GPCRs) like the NOP receptor.

Materials:

-

Rat brain membranes (cortical tissue)

-

[35S]-GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

N/OFQ (agonist)

-

This compound

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes from cortical tissue as previously described.

-

Incubate the membranes (e.g., 10 µg protein) for 60 minutes at 25°C in the assay buffer containing [35S]-GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of the agonist (N/OFQ) in the presence or absence of this compound.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed to determine the ability of this compound to inhibit N/OFQ-stimulated [35S]-GTPγS binding.

cAMP Accumulation Assay

This assay determines the effect of this compound on the inhibition of adenylyl cyclase activity mediated by NOP receptor activation.

Materials:

-

HeLa cells expressing the human NOP receptor

-

Forskolin

-

Nociceptin

-

This compound

-

cAMP assay kit (e.g., HTRF-based)

-

Cell culture medium and reagents

Procedure:

-

Culture HeLa cells expressing the human NOP receptor in appropriate plates.

-

Pre-incubate the cells with this compound at various concentrations for a specified time.

-

Stimulate the cells with a fixed concentration of nociceptin (e.g., 1 nM) in the presence of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the ability of this compound to reverse the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.

Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).

-

Record the animal's movements using a video tracking system.

-

Analyze the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Conditioned Fear Test

This test assesses fear-associated learning and memory.

Apparatus:

-

A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (e.g., a tone).

-

A novel context chamber with different visual and olfactory cues.

Procedure:

-

Conditioning (Day 1): Place the rat in the conditioning chamber. After a habituation period, present an auditory cue (conditioned stimulus, CS) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.

-

Contextual Fear Testing (Day 2): Place the rat back into the conditioning chamber without presenting the auditory cue or the footshock. Measure the amount of time the animal spends "freezing" (a fear response characterized by immobility).

-

Cued Fear Testing (Day 3): Place the rat in the novel context chamber. After a baseline period, present the auditory cue without the footshock. Measure the freezing behavior in response to the cue.

-

Anxiolytic compounds are expected to reduce the freezing time in both the contextual and cued fear tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.

Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for the Elevated Plus Maze (EPM) Test.

Caption: Experimental Workflow for the Conditioned Fear Test.

Conclusion

This compound is a potent and selective NOP receptor antagonist with demonstrated efficacy in reversing anxiety-like behaviors in preclinical models. Its mechanism of action, centered on the modulation of the N/OFQ-NOP receptor system, presents a promising avenue for the development of novel anxiolytic therapeutics. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other NOP receptor modulators.

References

- 1. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

Methodological & Application

JTC-801 In Vivo Administration Protocol for Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] It has demonstrated significant potential in various preclinical models, exhibiting analgesic properties in acute and chronic pain, anxiolytic effects, and anti-cancer activity.[1][2] This document provides a comprehensive overview of the in vivo administration protocols for this compound in mice, compiled from various research studies. It is intended to serve as a detailed guide for researchers designing and executing preclinical studies involving this compound.

This compound's mechanism of action primarily involves the blockade of the ORL1 receptor.[1] However, in the context of cancer, it has been shown to induce a pH-dependent cell death known as alkaliptosis. This is achieved by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[3] Furthermore, in melanoma cells, this compound has been observed to suppress tumor growth by inhibiting the PI3K-Akt-mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various mouse models. This information is intended to provide a starting point for dose-ranging studies and experimental design.

| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Observed Effects |

| Nociceptin-induced Allodynia | Intravenous (i.v.) | ≥ 0.01 mg/kg | Single dose | Not specified | Antagonism of allodynia |

| Nociceptin-induced Allodynia | Oral (p.o.) | ≥ 1 mg/kg | Single dose | Not specified | Antagonism of allodynia |

| Hot-plate Test (Acute Pain) | Intravenous (i.v.) | ≥ 0.01 mg/kg | Single dose | Not specified | Prolonged escape response latency |

| Hot-plate Test (Acute Pain) | Oral (p.o.) | ≥ 1 mg/kg | Single dose | Not specified | Prolonged escape response latency |

| Post-traumatic Stress Disorder (PTSD) Model (Anxiety and Pain) | Intraperitoneal (i.p.) | 6 mg/kg | Once daily | 3% DMSO and 0.05% hydroxypropylcellulose | Reversal of mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior |

| Nitrous Oxide-induced Analgesia | Intraperitoneal (i.p.) | 0.05 - 5 mg/kg | Single dose | Not specified | Suppression of analgesic effect |

| Cancer (Xenograft Tumors) | Oral gavage | 10 or 20 mg/kg | Every day for two weeks | Not specified | Inhibition of tumor growth |

| Cancer (Orthotopic Pancreatic Tumors) | Oral gavage | 20 mg/kg | Twice per week for four weeks | Not specified | Prolonged survival, reduced tumor size and weight |

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of this compound can be a critical factor in preparing a homogenous solution for administration. The following are general guidelines based on published studies:

-

For Oral and Intravenous Administration: this compound can be dissolved in 5% sorbitol.

-

For Intraperitoneal Administration: A common vehicle is a solution of 3% DMSO and 0.05% hydroxypropylcellulose. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Preparation Steps:

-

Weigh the required amount of this compound powder using an analytical balance.

-

In a sterile container, add the appropriate vehicle.

-

Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution using a 0.22 µm syringe filter.

-

Store the prepared solution as recommended by the manufacturer, protected from light.

Administration Routes

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the target tissue.

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

-

Materials:

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).

-

Syringes (1 ml).

-

-

Procedure:

-

Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, slowly administer the this compound solution.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

-

Materials:

-

25-27 gauge needles.

-

Syringes (1 ml).

-

-

Procedure:

-

Restrain the mouse, exposing the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate gently to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Observe the animal for any adverse reactions.

-

Intravenous injection, typically via the lateral tail vein, provides the most direct and rapid route of administration.

-

Materials:

-

27-30 gauge needles.

-

Syringes (1 ml).

-

A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

-

-

Procedure:

-

Warm the mouse's tail to make the lateral veins more visible and accessible.

-

Place the mouse in a restraint device that allows access to the tail.

-

Disinfect the tail with an alcohol swab.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Successful entry into the vein can be confirmed by a slight "flashback" of blood into the needle hub or by the lack of resistance upon injecting a small volume.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any complications.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow for in vivo studies in mice.

Caption: this compound Signaling Pathways.

Caption: General Experimental Workflow.

References

Application Notes and Protocols: JTC-801 in the Rat Formalin Test

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2][3] It has demonstrated potent anti-nociceptive effects in various animal models of acute and chronic pain.[1][2] The formalin test in rats is a widely used model of tonic chemical pain that assesses the efficacy of analgesic compounds. This test is characterized by a biphasic nociceptive response: an initial acute phase (Phase 1) resulting from direct chemical stimulation of nociceptors, followed by a tonic inflammatory phase (Phase 2) involving central sensitization in the dorsal horn of the spinal cord. This compound has been shown to effectively reduce the nociceptive responses in both phases of the rat formalin test, suggesting its potential as a novel analgesic.

Mechanism of Action:

This compound exerts its analgesic effects by blocking the NOP receptor. The N/OFQ-NOP receptor system is known to modulate nociceptive transmission. While the precise downstream signaling pathways of this compound in the formalin test are not fully elucidated, studies in other pain models suggest the involvement of pathways like the PI3K/Akt signaling pathway in mitigating neuropathic pain. The anti-nociceptive action of this compound is not inhibited by the general opioid antagonist naloxone, indicating its effects are independent of classical opioid receptors (mu, delta, and kappa).

Signaling Pathway of this compound in Pain Modulation

Caption: this compound acts as an antagonist at the NOP receptor, thereby modulating pain signaling pathways and producing analgesia.

Data Presentation: this compound Dosage and Efficacy in the Rat Formalin Test

The following table summarizes the effective dosages of this compound in reducing nociceptive behaviors in the rat formalin test as reported in the literature.

| Administration Route | Dosage (Minimum Effective Dose) | Effect on Formalin Test Phases | Reference |

| Intravenous (i.v.) | 0.01 mg/kg | Reduction of both Phase 1 and Phase 2 responses | |

| Oral (p.o.) | 1 mg/kg | Reduction of both Phase 1 and Phase 2 responses |

Experimental Protocol: Rat Formalin Test for this compound Evaluation

This protocol outlines the methodology for assessing the anti-nociceptive effects of this compound using the rat formalin test.

1. Animals:

-

Species: Male Sprague-Dawley rats.

-

Weight: 210-220 grams are reported to show a more intense response compared to older, heavier rats.

-

Acclimation: Animals should be acclimated to the housing facilities for at least 7-10 days before the experiment and to the testing environment to minimize stress-induced variability.

2. Materials:

-

This compound

-

Vehicle for this compound (e.g., 5% sorbitol for intravenous administration)

-

Formalin solution (e.g., 5% in saline). Concentrations can range from 1% to 5%, with 5% inducing a robust response.

-

Syringes and needles for administration.

-

Observation chambers (e.g., clear Plexiglas boxes) with a mirror placed to allow for unobstructed observation of the paws.

-

Video recording equipment (optional, but recommended for unbiased scoring).

-

Timer.

3. Experimental Workflow:

Caption: Workflow for evaluating this compound in the rat formalin test.

4. Procedure:

-

Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations.

-

Acclimation to Observation Chamber: Place the rats individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation.

-

This compound Administration:

-

Intravenous (i.v.): Administer this compound or vehicle into the tail vein 5 minutes before the formalin injection.

-

Oral (p.o.): Administer this compound or vehicle by oral gavage 60 minutes before the formalin injection.

-

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw using a microsyringe.

-

Behavioral Observation and Scoring: Immediately after the formalin injection, start recording the animal's behavior for 60 minutes. The nociceptive response is quantified by measuring the amount of time the animal spends licking, biting, or flinching/shaking the injected paw.

-

Phase 1 (Acute Phase): 0-10 minutes post-formalin injection.

-

Phase 2 (Tonic Phase): 11-60 minutes post-formalin injection.

-

A cumulative time spent in nociceptive behaviors is recorded for each phase.

-

5. Data Analysis:

-

The total time spent licking, biting, or flinching is calculated for both Phase 1 and Phase 2 for each animal.

-

The data should be expressed as the mean ± standard error of the mean (SEM).

-

Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the responses in the this compound treated groups with the vehicle control group.

-

A p-value of < 0.05 is typically considered statistically significant.

This compound demonstrates significant anti-nociceptive properties in the rat formalin test, effectively attenuating both the acute and tonic phases of the pain response. The provided dosages and protocol offer a solid foundation for researchers investigating the analgesic potential of this NOP receptor antagonist. Careful adherence to the experimental design and scoring methodology is crucial for obtaining reliable and reproducible results.

References

- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for JTC-801 Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It displays high affinity for the NOP receptor with a Ki value of 8.2 nM and exhibits significant selectivity over other opioid receptors.[1][4] this compound's ability to modulate the NOP receptor signaling pathway makes it a valuable tool in neuroscience research, particularly in studies related to pain, anxiety, and stress-related disorders. Recent studies have also explored its potential in cancer research, where it has been shown to induce pH-dependent cell death in cancer cells and inhibit the PI3K-Akt-mTOR signaling pathway in melanoma.

Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 447.96 g/mol | |

| Molecular Formula | C₂₆H₂₅N₃O₂・HCl | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility in DMSO | ≥ 22.4 mg/mL to 100 mg/mL | |

| Storage (Powder) | 4°C, sealed from moisture | |

| Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or amber glass vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 447.96 g/mol / 1000 = 4.48 mg

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 4.48 mg of this compound powder directly into the tared tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Tightly cap the tube and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.

-

For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. However, always check for the compound's temperature sensitivity. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). The stock solution should be sealed and protected from moisture.

-

Safety and Handling Precautions

-

This compound should be handled in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid the formation of dust and aerosols during weighing and handling of the powder.

-

DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with care and avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of a this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway

This compound acts as an antagonist to the NOP receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), to the NOP receptor typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby inhibiting the downstream signaling cascade.

Caption: Antagonistic action of this compound on the NOP receptor signaling pathway.